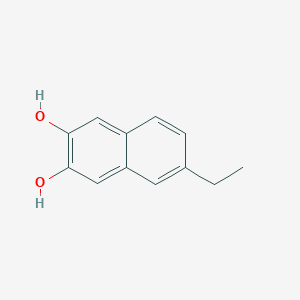![molecular formula C18H19NO5S B14282749 3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione CAS No. 156963-85-8](/img/structure/B14282749.png)
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[321]octane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione typically involves a series of organic reactions. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclo[3.2.1]octane scaffold . Another approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the propylsulfanyl group yields a sulfone.
Applications De Recherche Scientifique
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure provides a rigid framework that can interact with enzymes and receptors. The propylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione: A simpler analog without the nitro and propylsulfanyl groups.
3-[2-Chloro-4-(methylsulfonyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione: A similar compound with a chloro and methylsulfonyl substitution.
Uniqueness
3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for redox chemistry, while the propylsulfanyl group provides additional versatility in chemical modifications.
Propriétés
Numéro CAS |
156963-85-8 |
|---|---|
Formule moléculaire |
C18H19NO5S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-(2-nitro-4-propylsulfanylbenzoyl)bicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C18H19NO5S/c1-2-7-25-12-5-6-13(14(9-12)19(23)24)18(22)15-16(20)10-3-4-11(8-10)17(15)21/h5-6,9-11,15H,2-4,7-8H2,1H3 |
Clé InChI |
CZXWHVIIIGJPMX-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC(=C(C=C1)C(=O)C2C(=O)C3CCC(C3)C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)







![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)


![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
